![molecular formula C4H6BrN3 B1526626 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS No. 942060-54-0](/img/structure/B1526626.png)
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Overview
Description
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a chemical compound with the CAS Number: 942060-54-0. It has a molecular weight of 176.02 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole involves reactions with butyllithium in diethyl ether or tetrahydrofuran at low temperatures . The resulting lithiated derivatives are quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is represented by the linear formula C4H6BrN3 . The InChI code for this compound is 1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 .Chemical Reactions Analysis
4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole react with butyllithium at position-5 and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole has a boiling point of 244°C at 760 mmHg . It has a flash point of 101.4 . The compound is soluble with a solubility of 3.84 mg/ml .Scientific Research Applications
Synthesis of Bipyrazoles
Triazoles can be used as starting materials in the synthesis of bipyrazoles, which are compounds with potential applications in creating new materials and molecules with unique properties .
Anticancer Research
Some triazole derivatives have shown efficacy in treating hyperproliferative diseases, particularly cancer. They can be used to prepare compounds with anti-cancer properties .
Antimicrobial Activities
Triazoles have been tested for antimicrobial activities against various strains of fungus and bacteria, indicating their potential use in developing new antimicrobial agents .
Bioactive Phenomena
The structural versatility of triazoles allows for their application in several bioactive phenomena, including as potential pharmaceuticals or agrochemicals .
Analytical Uses
Due to their unique spectral properties, triazoles can be used in analytical chemistry for detecting and quantifying substances .
Synthesis of Novel Derivatives
Triazoles serve as core structures for synthesizing a wide range of novel derivatives with potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,5-dimethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGJCDYFLYVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727169 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
CAS RN |
942060-54-0 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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